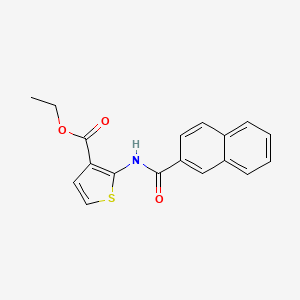
1-(Isoquinolin-5-YL)ethanone
Descripción general
Descripción
1-(Isoquinolin-5-YL)ethanone is a chemical compound with the CAS Number: 54415-44-0 . It has a molecular weight of 171.2 .
Synthesis Analysis
The synthesis of isoquinolones, including 1-(Isoquinolin-5-YL)ethanone, has been greatly developed recently . The construction of the isoquinolone ring focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems . For example, a mixture of 4-iodo-1-tritylimidazole and ethyl magnesium bromide can react to form 1-isoquinolin-1-yl-ethanone .Molecular Structure Analysis
The InChI code for 1-(Isoquinolin-5-YL)ethanone is 1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(Isoquinolin-5-YL)ethanone has a melting point of 52-54 degrees Celsius . The density of a similar compound, Isoquinoline, is 1.099 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Complexes
1-(Isoquinolin-5-yl)ethanone serves as a precursor in the synthesis of various chemical derivatives due to its reactive structure. For instance, efficient synthesis methods have been developed for 1,4-benzoxazepin-2-one derivatives using isoquinoline and activated acetylenes, showcasing its versatility in organic synthesis under mild conditions without any catalyst, resulting in high yields (F. Khaleghi et al., 2011). Similarly, 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones have been synthesized via photostimulated reactions, highlighting its application in creating complex molecular structures (J. F. Guastavino et al., 2006).
Structural and Spectroscopic Characterization
The compound has also been studied for its structural and spectroscopic characteristics. For example, a novel compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, was synthesized and analyzed using various techniques like X-ray diffraction, FTIR, NMR, and DFT computations. This research illustrates the importance of 1-(Isoquinolin-5-yl)ethanone derivatives in understanding molecular structures and properties (S. Murugavel et al., 2016).
Medicinal Chemistry Applications
Significantly, derivatives of 1-(Isoquinolin-5-yl)ethanone have been explored for their potential medicinal applications. Novel indeno[1,2-c]isoquinolinone derivatives, synthesized from modifications of 1-(Isoquinolin-5-yl)ethanone, have been evaluated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), indicating potential therapeutic applications in cancer treatment (P. Jagtap et al., 2005).
Antioxidant, Antifungal, and Antibacterial Activities
Furthermore, research into the antioxidant, antifungal, and antibacterial properties of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines synthesized from 1-(Isoquinolin-5-yl)ethanone derivatives has revealed significant biological activities. These studies provide insights into the compound's potential for developing new therapeutic agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Safety And Hazards
The safety information for 1-(Isoquinolin-5-YL)ethanone includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
1-isoquinolin-5-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRCLXBIDDEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-5-YL)ethanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

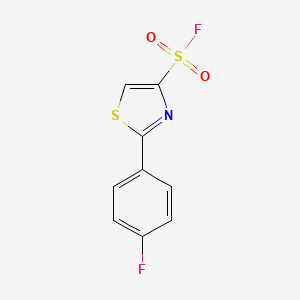
![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)
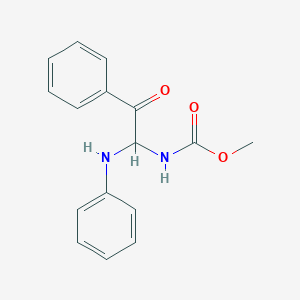
![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)
![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
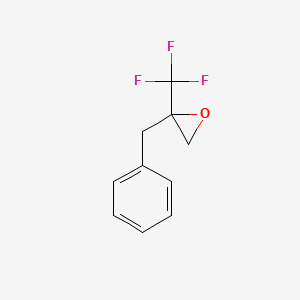
![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)
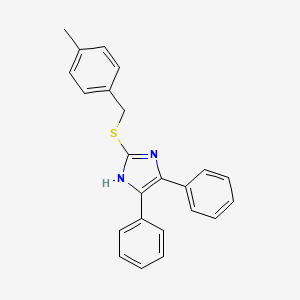
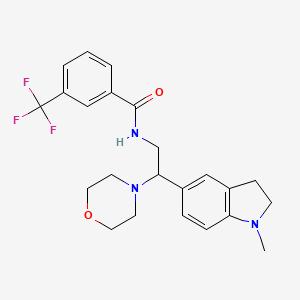
![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
